molecular formula C19H21N3O2 B2732611 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione CAS No. 1009289-72-8

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

Katalognummer: B2732611
CAS-Nummer: 1009289-72-8
Molekulargewicht: 323.396
InChI-Schlüssel: FTCCUWKLVDLBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a specialized pyrrolidine-2,5-dione derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular scaffold that has demonstrated considerable potential in various research applications, particularly in oncology and inflammation studies. Research Applications and Value Compounds within the pyrrolidine-2,5-dione (succinimide) class have shown diverse biological activities in research settings. Structural analogues of this compound have been investigated as IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors for cancer research . Additionally, closely related pyrrolidine-2,5-dione derivatives have demonstrated significant anti-inflammatory properties in experimental models, specifically inhibiting nitric oxide (NO) production and pro-inflammatory cytokine expression in LPS-induced BV2 microglial cells . Research indicates such compounds exert their effects through interference with key inflammatory signaling pathways, including NF-κB and p38 MAPK cascades . Furthermore, analogues featuring the 4-(dimethylamino)phenyl substitution pattern have displayed promising activity in cancer research models, particularly against challenging malignancies such as pancreatic carcinoma and triple-negative breast cancer cell lines . These compounds have shown efficacy in reducing cancer cell viability, colony formation, and tumor spheroid growth in experimental settings . Key Research Areas Inflammation and neuroinflammation research Oncology studies, particularly pancreatic and breast cancer models Immunology and immune checkpoint inhibition research Medicinal chemistry and structure-activity relationship studies Handling and Storage This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in accordance with institutional safety guidelines. For optimal stability, store sealed in dry conditions at 2-8°C.

Eigenschaften

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-4-5-7-17(13)22-18(23)12-16(19(22)24)20-14-8-10-15(11-9-14)21(2)3/h4-11,16,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCUWKLVDLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the o-Tolyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the aromatic rings.

    Reduction: Reduction reactions could target the pyrrolidine-2,5-dione core or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which “3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Pyrrolidine-2,5-diones with Aromatic Amino Groups
Compound Name Molecular Formula Molecular Weight Substituents (Position 1/3) Key Functional Groups Application Reference
Target Compound C₁₉H₂₃N₃O₂ 325.37 1: o-tolyl; 3: 4-(dimethylamino)phenylamino Maleimide core, dimethylamino, aryl amino Biomedical (inferred)
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione C₁₉H₂₀N₂O₃ 324.37 1: 4-methylbenzyl; 3: 4-methoxyphenylamino Methoxy, benzyl Pharmaceutical (potential)
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione) C₁₀H₅Cl₂FNO₂ 277.06 1: 4-fluorophenyl; 3,4: Cl Halogenated aryl Pesticide

Key Observations

  • Steric Effects : The o-tolyl group (target) vs. 4-methylbenzyl () introduces ortho-substitution steric hindrance, which may reduce crystallinity or alter pharmacokinetic profiles.
  • Application Divergence: Halogenated derivatives (e.g., fluoroimide ) are prioritized for agrochemicals due to stability and bioactivity, whereas amino-substituted analogs (target, ) are more suited for biomedical applications.
Dimethylamino Phenyl-containing Analogs
Compound Name Structure Synthesis Yield Key Features Application Reference
Target Compound Pyrrolidine-2,5-dione core Ortho-tolyl, dimethylamino phenylamino Biomedical (speculative)
DT(Ch)₂ (DTPA-conjugated dimethylamino acryloylphenoxy derivative) Linear DTPA conjugate 95% Radiolabeling compatibility, hydrophilic Diagnostic imaging
AO-Mal (bis(4-(dimethylamino)phenyl)methylene maleimide) Maleimide with bis-dimethylamino phenyl 56% Fluorogenic, robust conjugation Nanosensors

Key Observations

  • Synthetic Complexity : The target compound’s synthesis may require multi-step conjugation, similar to DT(Ch)₂ , but with lower yields anticipated due to steric challenges (e.g., AO-Mal’s 56% yield ).
Agrochemical Derivatives

Pyrrolidine-2,5-dione derivatives with halogenated aryl groups (e.g., fluoroimide ) exhibit pesticidal activity due to their electrophilic reactivity and environmental stability. In contrast, the target compound’s dimethylamino and aryl amino groups prioritize solubility and target-specific interactions, aligning it with pharmaceutical rather than agrochemical uses.

Biologische Aktivität

3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structure, characterized by a pyrrolidine backbone and various functional groups, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its antitumor properties and interactions with cellular targets.

Chemical Structure

The compound features:

  • A pyrrolidine backbone.
  • A dimethylamino group attached to a phenyl ring .
  • An o-tolyl group and a pyrrolidine-2,5-dione moiety.

This specific arrangement of functional groups is believed to confer distinct biological properties compared to similar compounds.

Biological Activity Overview

Research has indicated that compounds similar to 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione exhibit notable biological activities, particularly in cancer treatment. Preliminary studies suggest that this compound may possess antitumor properties .

Anticancer Properties

Studies have shown that derivatives of similar structures can inhibit the growth and migration of cancer cells. For example, 4-(dimethylamino)phenyl-5-oxopyrrolidines have demonstrated significant effects on breast and pancreatic cancer cell lines. The mechanisms by which these compounds exert their effects are still under investigation but may involve interactions with critical cellular pathways related to proliferation and migration.

The biological activity of 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione appears to be linked to its ability to interact with specific cellular targets. Interaction studies indicate potential engagement with pathways involved in cancer cell proliferation. Further research is necessary to elucidate these interactions comprehensively.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance:

  • In vitro studies demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial and antifungal activities against various pathogens .
  • Molecular docking studies revealed that pyrrole derivatives could form stable complexes with ATP-binding domains of key growth factor receptors such as EGFR and VEGFR2, indicating their potential as targeted therapies for malignancies .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione:

Compound NameStructural FeaturesBiological Activity
3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dionePyrrolidine backbone with dimethylamino groupAntitumor activity
4-(Dimethylamino)phenyl-5-oxopyrrolidinesSimilar dimethyl amino and phenyl groupsAnticancer activity
N,N-Dimethylpyrrole derivativesContains pyrrole moietyNeuroactive properties
1-Amino-2-pyridinone derivativesPyridinone core with amino substituentAntimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione?

  • Methodological Answer : The compound’s pyrrolidine-2,5-dione core is typically synthesized via cyclization reactions. A general approach involves reacting substituted anilines (e.g., 4-dimethylaminophenylamine) with maleic anhydride derivatives, followed by nucleophilic substitution with o-tolyl groups. Key steps include:

  • Step 1 : Condensation of maleic anhydride with 4-dimethylaminophenylamine under reflux in ethanol to form a maleamic acid intermediate.
  • Step 2 : Cyclization using acetic anhydride or polyphosphoric acid (PPA) to yield the pyrrolidine-2,5-dione scaffold.
  • Step 3 : Alkylation or arylation at the N1 position using o-tolyl halides in the presence of a base like K₂CO₃ .
    • Characterization : Confirmation via FT-IR (C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrrolidine ring protons at δ 2.5–3.5 ppm), and HRMS .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

  • Answer :

  • FT-IR : Identifies carbonyl groups (C=O) and aromatic C-H stretches.
  • NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., dimethylamino protons at δ ~2.9 ppm; o-tolyl methyl at δ ~2.3 ppm). ¹³C NMR confirms the pyrrolidine-dione backbone (C=O at ~175 ppm) .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion [M+H]⁺ for C₁₉H₂₀N₃O₂: calc. 346.15) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How do structural modifications influence the compound’s physicochemical properties?

  • Answer : Substituents on the phenyl rings (e.g., dimethylamino, o-tolyl) alter solubility and electronic properties:

  • Electron-Donating Groups (e.g., dimethylamino) : Enhance solubility in polar solvents (DMSO, methanol) and stabilize charge-transfer interactions.
  • Steric Effects (e.g., o-tolyl) : Reduce rotational freedom, potentially increasing thermal stability. Computational studies (DFT) can predict logP and dipole moments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Optimization : Replace ethanol with DMF or toluene for higher boiling points, reducing side reactions.
  • In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or inline FT-IR to track intermediate formation .
  • Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate ≥95% pure product .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-2,5-dione derivatives?

  • Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm cytotoxicity thresholds.
  • Mechanistic Profiling : Use kinase inhibition assays or molecular docking (e.g., AutoDock Vina) to identify target specificity. For example, antitumor activity may correlate with EGFR or MAPK pathway inhibition .
  • Control Experiments : Compare with structurally similar analogs (e.g., 1-benzyl derivatives) to isolate substituent-specific effects .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., PARP-1) using AMBER or GROMACS.
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min) to determine decomposition thresholds.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .

Q. How are structure-activity relationships (SARs) systematically evaluated for this compound class?

  • Answer :

  • Library Synthesis : Prepare derivatives with varied substituents (e.g., halogen, methoxy, alkyl) at the phenyl and pyrrolidine positions.
  • Biological Assays : Test against panels of enzymes (e.g., COX-2, HDACs) and cancer cell lines.
  • Data Analysis : Use hierarchical clustering or PCA to group compounds by activity profiles .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight351.39 g/molHRMS
logP (Predicted)2.8 ± 0.3DFT Calculation
Solubility in DMSO>10 mg/mLExperimental
Thermal Decomposition220–225°CTGA

Table 2 : Comparative Antitumor Activity of Analogues

CompoundIC₅₀ (μM) in MCF-7 CellsKey Structural FeatureReference
Target Compound12.3 ± 1.5o-Tolyl, dimethylamino
1-Benzyl Analog28.7 ± 2.1Benzyl substitution
4-Fluorophenyl Derivative18.9 ± 1.8Fluorine at para position

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.